molecular formula C12H20ClNS B1471535 Cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride CAS No. 1864074-63-4

Cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride

Cat. No.: B1471535
CAS No.: 1864074-63-4
M. Wt: 245.81 g/mol
InChI Key: WKNOVQSEAPQNNZ-UHFFFAOYSA-N
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Description

Cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride is a substituted methanamine derivative featuring a cyclohexyl group and a 5-methylthiophen-2-yl moiety. It was previously available through CymitQuimica but is now listed as discontinued, suggesting challenges in synthesis or commercial demand .

Properties

IUPAC Name

cyclohexyl-(5-methylthiophen-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NS.ClH/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10;/h7-8,10,12H,2-6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNOVQSEAPQNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2CCCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally characterized as follows:

  • Chemical Formula : C₁₃H₁₈ClN
  • Molecular Weight : 233.74 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial efficacy. Its activity has been compared with other compounds in various studies.

Antimicrobial Properties

  • Antibacterial Activity :
    • The compound has shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, studies have indicated effective Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli.
    • A recent study reported MIC values of 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis, demonstrating its potential as an antibacterial agent .
  • Antifungal Activity :
    • Preliminary assessments suggest that the compound may also exhibit antifungal properties, particularly against Candida albicans. The mechanism is hypothesized to involve the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
    • In vitro assays have shown that certain derivatives of similar thiophene-based compounds can reduce biofilm formation by over 90% in Candida species, indicating a potential for this compound to act similarly .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Components : The compound may interact with specific cellular pathways unique to fungi and mammalian cells, potentially leading to selective toxicity against pathogens while sparing human cells .
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria and fungi, suggesting that this compound may function through analogous mechanisms.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound alongside other thiophene derivatives:

CompoundMIC (µg/mL)Target Organism
Compound A62.5E. coli
Compound B78.12E. faecalis
This compoundTBDVarious Gram-positive bacteria

This table highlights the comparative effectiveness of the compound against established bacterial strains.

Study 2: Antifungal Activity

Another study focused on the antifungal properties of thiophene derivatives:

CompoundBiofilm Reduction (%)Target Organism
Compound C>90Candida albicans
This compoundTBDTBD

This indicates the potential for this compound to exhibit strong antifungal properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride exhibit anticancer properties. For instance, derivatives of thiophene have been investigated for their ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. A study demonstrated that certain thiophene derivatives showed promising anti-proliferative activities against human breast cancer cell lines (MCF-7) and liver cancer cells, suggesting potential applications in developing new anticancer agents .

Histamine H4-Receptor Inhibition
this compound may also serve as a histamine H4-receptor inhibitor. Histamine receptors play a role in various allergic and inflammatory responses. The inhibition of these receptors is being explored for treating conditions such as asthma and allergic rhinitis. Research into related compounds has shown their effectiveness in modulating immune responses, indicating a pathway for therapeutic development .

Material Science

Electronics and Photovoltaics
The thiophene structure within this compound lends itself to applications in electronics and photovoltaics. Thiophene derivatives are known for their semiconducting properties, making them suitable for organic solar cells and transistors. Research has highlighted the role of thiophene-based materials in enhancing the efficiency of organic photovoltaic devices, thus presenting opportunities for sustainable energy solutions .

Analytical Chemistry

Chromatography and Spectroscopy
In analytical chemistry, this compound can be utilized as a standard reference compound in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography). Its unique chemical structure allows for specific interactions with stationary phases, aiding in the separation and identification of complex mixtures.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity against MCF-7 cells
Histamine H4-receptor inhibition
Material ScienceOrganic photovoltaics and semiconductors
Analytical ChemistryStandard reference in chromatographic techniquesN/A

Case Studies

Case Study 1: Anticancer Screening
A recent investigation screened various thiophene derivatives for their anti-proliferative effects on cancer cell lines. This compound was among the compounds tested, showing significant inhibition of cell growth at specific concentrations.

Case Study 2: Histamine Receptor Modulation
Research focused on a series of histamine receptor antagonists derived from thiophene structures demonstrated that these compounds could effectively reduce inflammation in animal models of asthma, highlighting the therapeutic potential of this compound in treating allergic diseases.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structure includes a cyclohexyl-thiophene hybrid backbone. Key analogs differ in substituents on the amine group or aromatic rings (Table 1).

Table 1: Structural Comparison of Methanamine Hydrochloride Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key References
Cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride Cyclohexyl, 5-methylthiophen-2-yl C₁₂H₁₉NS·HCl 245.81 (calc.)
N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride N-Methyl, 5-methylthiophen-2-yl C₈H₁₃NS·HCl 203.72
Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride N-Methyl, ethyl-thiophene C₉H₁₅NS·HCl 217.75
(5-(Cyclohexylsulfonyl)thiophen-2-yl)methanamine Cyclohexylsulfonyl-thiophene C₁₁H₁₇NO₂S₂ 283.39
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride 4-Chlorophenyl-thiazole C₁₀H₉ClN₂S·HCl 261.17

Key Observations :

  • Sulfonyl vs. Alkyl Groups : Sulfonyl-substituted analogs (e.g., 5-(cyclohexylsulfonyl)thiophen-2-yl) exhibit higher molecular weights and altered electronic properties due to the electron-withdrawing sulfonyl group, which may influence reactivity or biological activity .

Purity and Availability :

  • Analogs like N-methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride are accessible with ≥95% purity, indicating robust synthetic protocols .

Spectroscopic Data

NMR profiles (Table 2) highlight differences in chemical environments:

Table 2: Comparative NMR Data (Selected Analogs)

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Solvent Reference
Benzo[b]thiophen-2-yl methanamine hydrochloride 7.75 (d, J=8 Hz), 4.25 (s) 142.1 (C-S), 52.3 (CH₂NH₂) DMSO-d₆
5-Methyl-2-furanylmethanamine hydrochloride 6.10 (m), 3.95 (s) 152.3 (C-O), 47.8 (CH₂NH₂) Methanol-d₄
N-Methyl-1-(5-methylthiophen-2-yl)methanamine hydrochloride 6.65 (d, J=3 Hz), 3.45 (q) 137.2 (C-S), 45.6 (N-CH₃) Not specified

Insights :

  • Thiophene-derived compounds show characteristic aromatic proton signals near δ 6.5–7.8 ppm, while furan analogs resonate at lower δ values (e.g., 6.10 ppm) due to reduced electron-withdrawing effects .
  • The cyclohexyl group in the target compound would likely produce distinct aliphatic signals (δ 1.0–2.5 ppm), differentiating it from purely aromatic analogs.

Pharmacological and Toxicological Considerations

  • Thiophene Fentanyl Hydrochloride : Shares a thiophene moiety but is pharmacologically distinct as an opioid receptor agonist. Its hazards include unstudied toxicological profiles, underscoring the need for caution in structurally related compounds .
  • Target Compound: No explicit toxicity data is available, but discontinuation may reflect underexplored biological activity or safety concerns .

Preparation Methods

Formation of the Thiophene-Cyclohexyl Intermediate

A key step involves the reaction of thiophene derivatives with organolithium reagents, followed by nucleophilic substitution with cyclohexyl-containing amines or nitriles. For example, a method described in a patent involves:

  • Preparing a thienyl lithium intermediate by reacting thiophene with phenyl lithium in ether under reflux.
  • Adding cyclohexyl amino nitrile to the thienyl lithium solution, stirring and refluxing for several hours.
  • Workup includes aqueous extraction, drying of the organic layer, and vacuum distillation to isolate the cyclohexyl-thiophene intermediate.

Amination and Reductive Methylation

The amine functionality is introduced either directly by amination or via reductive amination steps. One approach includes:

  • Heating the cyclohexyl-thiophene amine with formic acid and formaldehyde on a steam bath to achieve dimethylation of the amine group.
  • Following the reaction, the mixture is basified, extracted with ether, and the desired dimethylamino derivative is isolated by vacuum distillation.

Preparation of Hydrochloride Salt

The free base amine is converted into its hydrochloride salt to enhance stability and facilitate purification:

  • Dissolving the free base in an excess of methanolic hydrogen chloride or isopropanolic hydrogen chloride.
  • Precipitation of the hydrochloride salt by adding ether.
  • Recrystallization from a methanol-ether or isopropanol-ether mixture to obtain pure hydrochloride salt crystals with characteristic melting points (e.g., 172-173 °C or 195-196 °C depending on the derivative).

Alternative Synthetic Routes and Optimization

Other synthetic routes explore the use of brominated intermediates, reduction steps with sodium borohydride, and sulfonylation reactions for intermediate preparation. These methods emphasize:

  • Use of brominated cyclohexyl derivatives as starting materials.
  • Reduction of aldehydes to alcohols using sodium borohydride in mixed solvents at low temperatures.
  • Sulfonylation in aqueous media despite reagent instability, optimized for high yield and chemoselectivity.

General Laboratory Procedures

  • Use of dry solvents such as tetrahydrofuran (THF), ethyl acetate, and dichloromethane purified by distillation.
  • Chromatographic purification on silica gel with isocratic or gradient elution.
  • Reaction monitoring by thin-layer chromatography (TLC) and isolation by vacuum filtration or extraction.

Data Table Summarizing Key Preparation Steps

Step No. Process Description Reagents/Conditions Yield/Outcome Notes
1 Formation of thienyl lithium intermediate Thiophene + phenyl lithium in ether, reflux Intermediate isolated by distillation Requires inert atmosphere
2 Nucleophilic substitution with cyclohexyl amino nitrile Stirring and reflux for 4 hours Cyclohexyl-thiophene intermediate Followed by aqueous workup
3 Reductive methylation of amine group Formic acid + formaldehyde, steam bath Dimethylamino derivative Reaction monitored by CO2 evolution
4 Conversion to hydrochloride salt Methanolic or isopropanolic HCl, ether precip Hydrochloride salt, mp 172-196 °C Recrystallization improves purity
5 Bromination and reduction (alternative route) Bromine + KOH, then NaBH4 reduction Brominated and reduced intermediates Optimization needed for selectivity
6 Sulfonylation and mesylation (alternative route) Aqueous ammonia, sulfonylation reagents Sulfonamide intermediates High chemoselectivity achieved

Research Findings and Analysis

  • The use of organolithium reagents and controlled temperature conditions is critical for regioselective formation of the thiophene-cyclohexyl bond.
  • Reductive methylation via formic acid and formaldehyde is an effective method for dimethylamine formation on the cyclohexyl-thiophene scaffold.
  • Hydrochloride salt formation by precipitation from methanolic HCl and ether is a robust purification step yielding crystalline products with consistent melting points.
  • Alternative methods involving bromination and sulfonylation provide routes to functionalized intermediates but require careful control of reaction conditions to avoid side reactions.
  • Purification techniques including recrystallization and chromatographic methods are essential to achieve high purity for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Reductive amination between 5-methylthiophen-2-yl carbonyl derivatives and cyclohexylamine, followed by hydrochloric acid salt formation, is a common approach. Optimization involves adjusting stoichiometry (e.g., 1:1.2 amine:carbonyl ratio), temperature (40–60°C), and reducing agents (e.g., NaBH4 or BH3·THF). Monitor intermediates via TLC or HPLC .
  • Validation : Confirm product identity using <sup>1</sup>H/<sup>13</sup>C NMR (thiophene proton shifts at δ 6.5–7.0 ppm, cyclohexyl CH2 at δ 1.0–2.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can the structural configuration of this compound be determined experimentally?

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), θ range 2–25°, and R-factor < 0.04. Analyze bond angles and torsional strain between cyclohexyl and thiophene moieties .
  • Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the cyclohexyl region. Compare with structurally similar compounds like cyclohexyl(phenyl)methanamine hydrochloride .

Q. What analytical techniques are suitable for assessing purity and identifying impurities?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Quantify impurities against EP/BP reference standards (e.g., LGC-certified impurities with <1% thresholds) .
  • Mass Spectrometry : LC-MS/MS to detect trace byproducts (e.g., N-demethylated analogs or thiophene ring-oxidized derivatives) .

Advanced Research Questions

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

  • Case Study : If NMR suggests a planar thiophene ring but SCXRD shows puckering, perform DFT calculations (B3LYP/6-311+G(d,p)) to compare energy-minimized conformers. Validate with variable-temperature NMR to assess dynamic effects .
  • Cross-Validation : Use synchrotron XRD for high-resolution data and Hirshfeld surface analysis to evaluate intermolecular interactions influencing crystal packing .

Q. What strategies improve yield in large-scale synthesis while minimizing diastereomer formation?

  • Catalytic Optimization : Screen chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .
  • Process Control : Implement PAT (Process Analytical Technology) tools like in-situ FTIR to track intermediate formation and adjust reaction parameters in real-time .

Q. How can computational modeling predict the compound’s pharmacokinetic and binding properties?

  • In Silico Methods : Use Schrödinger Suite for molecular docking (e.g., AutoDock Vina) to simulate interactions with amine receptors (e.g., σ1R). Validate with SPR (surface plasmon resonance) binding assays .
  • ADME Prediction : Apply QSAR models in SwissADME to estimate logP (∼2.8), solubility (∼50 mg/mL), and CYP450 metabolism pathways .

Q. What experimental approaches are effective in studying metabolic stability in hepatic models?

  • In Vitro Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS. Identify phase I metabolites (e.g., hydroxylated thiophene) using MSE fragmentation .
  • Isotope Tracing : Synthesize <sup>13</sup>C-labeled analogs to track metabolic pathways in hepatocyte cultures .

Methodological Notes

  • Data Reproducibility : For crystallographic studies, deposit CIF files in the Cambridge Structural Database (CSD) and cross-reference with SHELX refinement logs .
  • Safety Protocols : Handle hydrochloride salts in fume hoods with PPE (nitrile gloves, lab coat) due to potential respiratory irritation, as per LGC safety guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclohexyl(5-methylthiophen-2-yl)methanamine hydrochloride

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